安息香酸ナトリウム

概要

説明

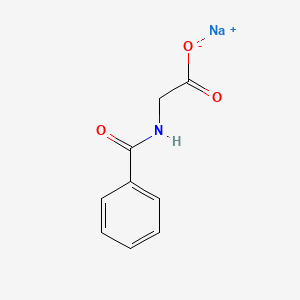

Sodium hippurate, also known as sodium 2-benzamidoacetate, is a sodium salt of hippuric acid. It is a white crystalline powder that is soluble in water. Sodium hippurate is primarily used in biochemical tests to identify certain bacterial species based on their ability to hydrolyze hippurate into glycine and benzoic acid .

科学的研究の応用

Sodium hippurate has several applications in scientific research:

Biochemical Testing: It is used in the hippurate hydrolysis test to identify bacteria such as Gardnerella vaginalis, Campylobacter jejuni, Listeria monocytogenes, and group B streptococci.

Urinary Biomarker: Sodium hippurate is a potential urinary biomarker for certain cancers, such as gastric cancer, and for oxidative stress.

Microbial Metabolism Studies: It is used to study the metabolism of gut microbiota and its impact on human health.

作用機序

Target of Action

The primary target of Sodium hippurate is the enzyme hippuricase . This enzyme is present in certain bacteria, including Campylobacter jejuni, Listeria monocytogenes, Gardnerella vaginalis, and Streptococcus agalactiae .

Mode of Action

Sodium hippurate interacts with its target, the enzyme hippuricase, resulting in the hydrolysis of Sodium hippurate into benzoic acid and glycine . This enzymatic action is the fundamental mode of action of Sodium hippurate .

Biochemical Pathways

The hydrolysis of Sodium hippurate by hippuricase affects the biochemical pathway that leads to the formation of benzoic acid and glycine . The benzoic acid can then be detected using ferric chloride as an indicator . In a rapid test, glycine is detected by oxidation with Ninhydrin reagent, which results in the production of a deep purple color .

Pharmacokinetics

The pharmacokinetics of Sodium hippurate, particularly when used in combination with methenamine as methenamine hippurate, involves absorption from the gastrointestinal tract . Approximately 10-30% of the oral dose is hydrolyzed by gastric acidity to formaldehyde and ammonia . The urine must be kept sufficiently acidic for the drug to be effective, particularly against urea-splitting organisms such as Proteus and Pseudomonas .

Result of Action

The hydrolysis of Sodium hippurate by hippuricase results in the formation of benzoic acid and glycine . This reaction is used in the identification of certain bacteria, including Campylobacter jejuni, Listeria monocytogenes, Gardnerella vaginalis, and Streptococcus agalactiae . The presence of these bacteria can be inferred from the deep purple color produced when glycine reacts with the Ninhydrin reagent .

Action Environment

The action of Sodium hippurate is influenced by the pH of the environment. The urine must be kept sufficiently acidic for the drug to be effective . This is particularly important when the causative organisms are urea-splitting strains of Proteus or Pseudomonas, which increase urinary pH . Therefore, the efficacy and stability of Sodium hippurate are influenced by environmental factors such as pH .

生化学分析

Biochemical Properties

Sodium hippurate is hydrolyzed by the enzyme hippuricase, resulting in the formation of glycine and benzoic acid . This reaction is crucial in the identification of certain bacterial species, such as Campylobacter jejuni, Listeria monocytogenes, Gardnerella vaginalis, and Streptococcus agalactiae . The enzyme hippuricase catalyzes the hydrolysis of sodium hippurate, and the resulting glycine can be detected using ninhydrin reagent, which produces a deep purple color .

Cellular Effects

Sodium hippurate influences various cellular processes by interacting with specific enzymes and proteins. In bacterial cells, the hydrolysis of sodium hippurate by hippuricase leads to the production of glycine and benzoic acid, which can affect cellular metabolism and signaling pathways . The presence of sodium hippurate can also impact gene expression and cellular function by modulating the activity of hippuricase and other related enzymes.

Molecular Mechanism

The molecular mechanism of sodium hippurate involves its hydrolysis by the enzyme hippuricase. This enzyme binds to sodium hippurate and catalyzes the cleavage of the compound into glycine and benzoic acid . The binding interactions between sodium hippurate and hippuricase are essential for the enzyme’s activity, and any changes in these interactions can affect the hydrolysis process. Additionally, sodium hippurate can influence gene expression by modulating the activity of hippuricase and other related enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium hippurate can change over time due to its stability and degradation. Sodium hippurate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term studies have shown that sodium hippurate can have lasting effects on cellular function, particularly in in vitro and in vivo studies where the compound is used to study bacterial hydrolysis.

準備方法

Synthetic Routes and Reaction Conditions: Sodium hippurate can be synthesized by reacting hippuric acid with sodium hydroxide. The reaction typically involves dissolving hippuric acid in water and then adding sodium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of sodium hippurate and water.

Industrial Production Methods: In industrial settings, sodium hippurate is produced by neutralizing hippuric acid with sodium hydroxide. The process involves the following steps:

- Dissolving hippuric acid in water.

- Adding sodium hydroxide to the solution.

- Heating the mixture to promote the reaction.

- Crystallizing the product by cooling the solution.

- Filtering and drying the crystals to obtain pure sodium hippurate .

化学反応の分析

Types of Reactions: Sodium hippurate undergoes hydrolysis, where it is broken down into glycine and benzoic acid by the enzyme hippuricase. This reaction is commonly used in biochemical tests to identify certain bacterial species .

Common Reagents and Conditions:

Hydrolysis: Sodium hippurate is hydrolyzed in the presence of the enzyme hippuricase.

Ninhydrin Reaction: Glycine, one of the hydrolysis products, reacts with ninhydrin to produce a deep purple color, which is used as an indicator in biochemical tests.

Major Products:

Glycine: An amino acid that is detected using ninhydrin reagent.

Benzoic Acid: A simple aromatic carboxylic acid.

類似化合物との比較

Hippuric Acid: The parent compound of sodium hippurate, used in similar biochemical tests.

Methenamine Hippurate: A compound used as a urinary antiseptic and non-antibiotic alternative for the treatment of recurrent urinary tract infections.

N-Benzoylglycine: Another name for hippuric acid, used in various biochemical applications.

Uniqueness of Sodium Hippurate: Sodium hippurate is unique in its application as a biochemical test reagent for identifying specific bacterial species. Its ability to be hydrolyzed into glycine and benzoic acid by the enzyme hippuricase makes it a valuable tool in microbiology and clinical diagnostics .

特性

CAS番号 |

532-94-5 |

|---|---|

分子式 |

C9H9NNaO3 |

分子量 |

202.16 g/mol |

IUPAC名 |

sodium;2-benzamidoacetate |

InChI |

InChI=1S/C9H9NO3.Na/c11-8(12)6-10-9(13)7-4-2-1-3-5-7;/h1-5H,6H2,(H,10,13)(H,11,12); |

InChIキー |

DNCFUJWSNCPMHC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)[O-].[Na+] |

正規SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)O.[Na] |

Key on ui other cas no. |

532-94-5 |

関連するCAS |

495-69-2 (Parent) |

配列 |

G |

同義語 |

ammonium hippurate benzamidoacetic acid benzoylglycine hippurate hippuric acid hippuric acid, (14)C-labeled hippuric acid, monoammonium salt hippuric acid, monopotassium salt hippuric acid, monosodium salt |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is sodium hippurate utilized in microbiology?

A1: Sodium hippurate serves as a valuable biochemical test substrate for differentiating and identifying specific bacterial species. Its hydrolysis, yielding benzoic acid and glycine, is a characteristic trait employed for this purpose [, , , , , , , , , , , , , , , , ].

Q2: Which bacterial species are particularly notable for their ability or inability to hydrolyze sodium hippurate?

A2: Several bacterial species exhibit distinct patterns of sodium hippurate hydrolysis. For instance:

- Streptococci: Hemolytic streptococci of bovine origin are known for their ability to hydrolyze sodium hippurate, setting them apart from human-derived strains [, , , ]. Within the streptococci, group B streptococci ( Streptococcus agalactiae) consistently demonstrate hippurate hydrolysis, serving as a key identifying characteristic [, , , , , ]. Conversely, group A streptococci typically lack this ability [, ].

- Campylobacter: Campylobacter jejuni characteristically hydrolyzes sodium hippurate, contrasting with Campylobacter coli, which generally does not [, , , ]. This distinction aids in their differentiation.

- Legionella: While Legionella pneumophila strains have shown the ability to hydrolyze sodium hippurate, other species like L. bozemanii, L. micdadei, and L. dumoffii do not []. This suggests its potential utility in distinguishing Legionella species.

Q3: What methods are employed to detect sodium hippurate hydrolysis?

A3: Several methods have been developed for detecting sodium hippurate hydrolysis in bacterial cultures. These include:

- Ferric Chloride Test: This traditional method involves adding ferric chloride solution directly to the culture medium. The formation of an insoluble precipitate indicates the presence of benzoic acid, signifying hydrolysis [].

- Ninhydrin Reaction: In this approach, the reaction mixture is treated with ninhydrin reagent. The development of a purple color indicates the presence of glycine, a product of hippurate hydrolysis [].

- Two-Dimensional Thin-Layer Chromatography (TLC): This technique provides a more specific and reliable method for detecting glycine as a hydrolysis product [].

- Gas-Liquid Chromatography (GLC): GLC offers a rapid and sensitive method for detecting benzoic acid, another product of hydrolysis [].

- Colorimetric Test: This method utilizes specific chemical developers to produce a color change in the presence of benzoic acid, indicating hydrolysis [].

Q4: How does sodium benzoate, a precursor to hippuric acid, impact glomerular circulation in frogs?

A4: Research using Richards's method of direct observation on frog kidneys demonstrated that sodium benzoate administration leads to increased glomerular circulation. This increase is characterized by a higher number of functioning glomeruli, a greater number of active loops within each glomerulus, and an elevated flow velocity in individual capillaries [].

Q5: How does sodium hippurate compare to sodium benzoate in terms of excretion rate in mammals?

A5: Studies on mammals have revealed that sodium hippurate is excreted more slowly than sodium benzoate []. This difference in excretion kinetics is intriguing, particularly as hippuric acid is synthesized from benzoic acid and glycine within the kidney, whereas hippuric acid itself simply passes through [].

Q6: Can sodium hippurate enhance the solubility and absorption of other drugs?

A6: Research has demonstrated that increasing the concentration of sodium benzoate or sodium hippurate in a solution enhances the aqueous solubility of 6-mercaptopurine (6-MP) []. Notably, the solubility of 6-MP in a 20% (w/v) solution of either sodium benzoate or sodium hippurate was about sixfold greater than that of 6-MP alone [].

Q7: How does sodium hippurate influence urine composition and bladder morphology in rats?

A8: Studies on rats revealed that, unlike some other tumor promoters, sodium hippurate does not elevate urinary pH, even though it does increase the urine's sodium ion concentration []. Additionally, scanning electron microscopy revealed that the epithelial cells of the urinary bladders of rats administered sodium hippurate exhibited alterations in their surface features, including the presence of pleomorphic microvilli, short and uniform microvilli, and ropy or leafy microridges []. These findings suggest that while sodium hippurate may not significantly alter urinary pH, it can induce structural changes in the bladder.

Q8: What other research areas involve sodium hippurate?

A8: Beyond its use in microbiology and physiological studies, sodium hippurate has been investigated in several other research areas:

- Aerosol Analysis: Sodium hippurate has been identified as a component of solid aerosols in environmental samples, suggesting its presence as a potential air pollutant [].

- Tissue Respiration: Research has explored the inhibitory effects of sodium benzoate and sodium hippurate on tissue respiration. This inhibition has been observed in various tissues, including liver, kidney, diaphragm, and brain tissues from rats and pigeons [].

- Tumor Promotion: Studies have examined the potential of sodium hippurate, along with other chemicals, as a promoter of urinary bladder carcinogenesis in rats. These studies often involve analyzing changes in urine composition and bladder morphology [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-4,5-dimethylbenzo[d]thiazole](/img/structure/B1348429.png)